molecular formula C4H4F2N2 B2562352 4-(difluoromethyl)-1H-imidazole CAS No. 196303-69-2

4-(difluoromethyl)-1H-imidazole

Cat. No.: B2562352
CAS No.: 196303-69-2
M. Wt: 118.087
InChI Key: IMHGAHPREAELBI-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The “difluoromethyl” group attached to the imidazole ring suggests the presence of two fluorine atoms attached to a carbon atom .


Synthesis Analysis

Difluoromethylation is a key process in the synthesis of many organic compounds, including those containing an imidazole ring . The process often involves the use of difluoromethylation reagents and can be achieved through various methods such as nucleophilic, electrophilic, and radical difluoromethylation .


Molecular Structure Analysis

While specific structural data for “this compound” was not found, similar compounds have been analyzed using techniques like 1H NMR and HRMS . X-ray diffraction is also commonly used to determine the crystal structure of such compounds .


Chemical Reactions Analysis

Difluoromethylation reactions are key in the modification of organic compounds . These reactions can be nucleophilic, electrophilic, or radical in nature .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those similar to 4-(difluoromethyl)-1H-imidazole, have been explored for their potential in corrosion inhibition. Studies demonstrate the effectiveness of these derivatives in protecting metals like mild steel in acidic solutions. The unique molecular structure of imidazoles, including various substitutions at the imidazole ring, plays a crucial role in their adsorption and corrosion inhibition properties (Prashanth et al., 2021).

Synthesis and Catalysis

The synthesis of arylated imidazoles, including 4-aryl-1H-imidazoles and 2,4-diaryl-1H-imidazoles, is a significant area of research. These compounds are prepared via palladium-catalyzed arylation reactions, indicating the versatility of imidazole derivatives in organic synthesis (Bellina et al., 2007).

Medicinal Chemistry and Biological Studies

Imidazole derivatives have been widely researched in medicinal chemistry due to their diverse biological activities. For instance, some derivatives exhibit antibacterial properties against organisms like Staphylococcus aureus. This research opens up possibilities for developing new drugs based on imidazole structures (Ramos et al., 2020). Additionally, imidazole-based compounds have been explored for their potential in cancer treatment, antifungal, and antibacterial therapies (Zhang et al., 2014).

Advanced Material Synthesis

Imidazoles, including derivatives of this compound, are fundamental in constructing metal–organic frameworks (MOFs) due to their unique structural features. These frameworks have applications in various fields, including catalysis and material science (Chen, 2016).

Future Directions

Research in the field of difluoromethylation is ongoing, with a focus on developing inexpensive reagents, feedstock chemicals, and operationally simple procedures . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research .

Properties

IUPAC Name

5-(difluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHGAHPREAELBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196303-69-2
Record name 4-(difluoromethyl)-1H-imidazole
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